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Compound of Interest

Compound Name: LUF5834

Cat. No.: B608679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LUF5834 is a potent non-ribose partial agonist for the adenosine A2A and A2B receptors.[1]

Unlike traditional adenosine receptor agonists that possess a ribose moiety, LUF5834's unique

chemical structure presents a distinct mode of interaction with its target receptors.[2]

Understanding the specific binding interactions of LUF5834 is crucial for the rational design of

novel therapeutics targeting the adenosine receptor family, which are implicated in a variety of

physiological processes and disease states, including inflammation and neurodegenerative

disorders.

This document provides a detailed protocol for the molecular docking of LUF5834 to the

human adenosine A2A receptor using AutoDock Vina. It also includes an overview of the A2A

receptor signaling pathway and a summary of the available binding and functional data for

LUF5834.

Data Presentation
The following tables summarize the key physicochemical and pharmacological properties of

LUF5834.

Table 1: Physicochemical Properties of LUF5834
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Property Value Reference

Chemical Name

2-Amino-4-(4-

hydroxyphenyl)-6-[(1H-

imidazol-2-ylmethyl)thio]-3,5-

pyridinecarbonitrile

Molecular Formula C₁₇H₁₂N₆OS [1]

Molecular Weight 348.38 g/mol [1]

CAS Number 333962-91-7 [1]

Solubility Soluble to 100 mM in DMSO [1]

Table 2: Pharmacological Data for LUF5834

Target Receptor Parameter Value (nM) Reference

Adenosine A₂A Kᵢ 2.6 [1]

EC₅₀ 12 [1]

Adenosine A₁ Kᵢ 2.6 [1]

Adenosine A₃ Kᵢ 538 [1]

Experimental Protocols
Molecular Docking of LUF5834 to the Adenosine A₂A
Receptor using AutoDock Vina
This protocol outlines the steps for performing a molecular docking simulation of LUF5834 into

the binding site of the human adenosine A₂A receptor.

1. Preparation of the Receptor Structure

Obtain the Receptor Structure: Download the crystal structure of the human adenosine A₂A

receptor in complex with LUF5834 from the Protein Data Bank (PDB ID: 8RLN).[3]
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Prepare the Receptor:

Open the PDB file in a molecular modeling software such as UCSF Chimera or

AutoDockTools (ADT).

Remove all non-receptor molecules, including water, ions, and any co-crystallized ligands

other than the protein chain of interest.

Add polar hydrogens to the protein.

Assign partial charges (e.g., Gasteiger charges).

Save the prepared receptor in the PDBQT file format.

2. Preparation of the Ligand Structure

Obtain the Ligand Structure: The 3D structure of LUF5834 can be extracted from the PDB

file 8RLN or can be generated from its 2D structure using software like ChemDraw and then

energy minimized using a force field like MMFF94.

Prepare the Ligand:

Load the ligand structure into AutoDockTools.

Detect the ligand's rotatable bonds.

Assign Gasteiger charges.

Save the prepared ligand in the PDBQT file format.

3. Setting up the Docking Grid

Define the Binding Site: The binding site can be defined based on the coordinates of the co-

crystallized LUF5834 in the PDB structure 8RLN.

Generate the Grid Box: In AutoDockTools, define a grid box that encompasses the entire

binding pocket. A typical grid box size for a small molecule is 25 x 25 x 25 Å.
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Set Grid Parameters: Center the grid box on the ligand's geometric center. Ensure the grid

spacing is set to a default value of 0.375 Å.

4. Running the Docking Simulation with AutoDock Vina

Create a Configuration File: Create a text file (e.g., config.txt) that specifies the paths to the

receptor and ligand PDBQT files, the grid box center and dimensions, and the output file

name.

Execute AutoDock Vina: Run AutoDock Vina from the command line, specifying the

configuration file:

Analyze the Results:

The output PDBQT file will contain the docked poses of LUF5834, ranked by their binding

affinity (in kcal/mol).

Visualize the docked poses in a molecular graphics program to analyze the binding

interactions (e.g., hydrogen bonds, hydrophobic interactions) between LUF5834 and the

adenosine A₂A receptor.

Mandatory Visualization
Signaling Pathway of the Adenosine A₂A Receptor
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to

the Gs alpha subunit. Upon agonist binding, it initiates a signaling cascade that leads to the

production of cyclic AMP (cAMP) by adenylyl cyclase. This increase in intracellular cAMP

activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets,

leading to diverse cellular responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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